molecular formula C19H23N3O5S B11106250 N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide

N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B11106250
M. Wt: 405.5 g/mol
InChI Key: GOXKPYYBSGFZEO-DEDYPNTBSA-N
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Description

N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinecarbonyl group, a methanesulfonamide group, and a hydroxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the hydroxyphenyl and methanesulfonamide groups under controlled conditions. Common reagents used in these reactions include hydrazine, methanesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the hydrazinecarbonyl group can produce hydrazine derivatives.

Scientific Research Applications

N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C19H23N3O5S/c1-13(17-7-5-6-8-18(17)23)20-21-19(24)14(2)22(28(4,25)26)15-9-11-16(27-3)12-10-15/h5-12,14,23H,1-4H3,(H,21,24)/b20-13+

InChI Key

GOXKPYYBSGFZEO-DEDYPNTBSA-N

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C1=CC=CC=C1O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=CC=C1O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

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